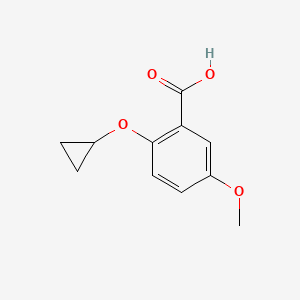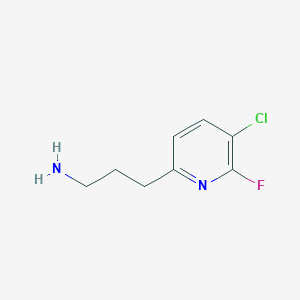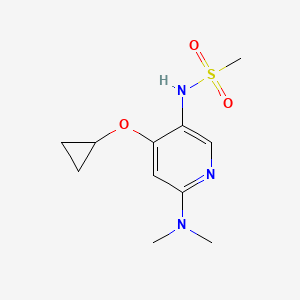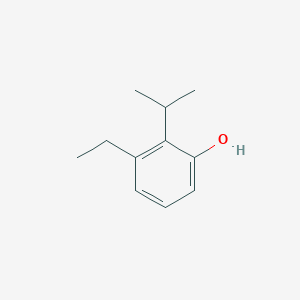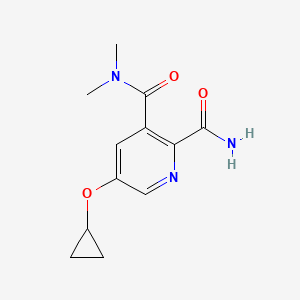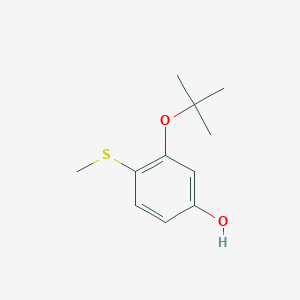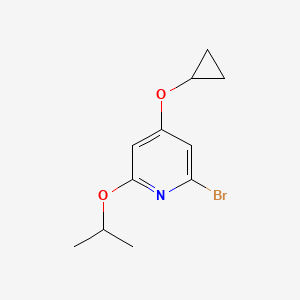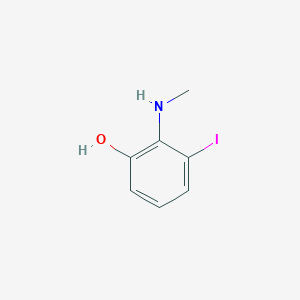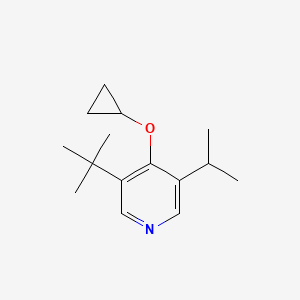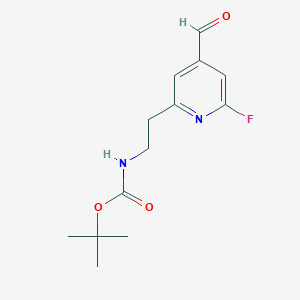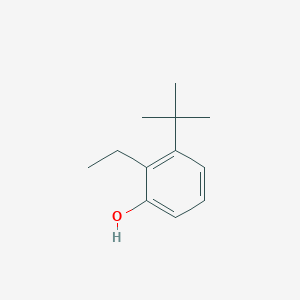
3-Tert-butyl-2-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-2-ethylphenol is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-ethylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions: 3-Tert-butyl-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenols .
Aplicaciones Científicas De Investigación
3-Tert-butyl-2-ethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-2-ethylphenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The tert-butyl and ethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparación Con Compuestos Similares
- 2-tert-Butyl-4-ethylphenol
- 2,6-Di-tert-butyl-4-ethylphenol
- 2-tert-Butyl-4-methylphenol
Comparison: 3-Tert-butyl-2-ethylphenol is unique due to the specific positioning of the tert-butyl and ethyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, differentiating it from other similar compounds. For instance, the presence of both tert-butyl and ethyl groups enhances its steric hindrance and lipophilicity compared to compounds with only one of these groups .
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-tert-butyl-2-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-10(12(2,3)4)7-6-8-11(9)13/h6-8,13H,5H2,1-4H3 |
Clave InChI |
VBISDJDBMWVNLR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


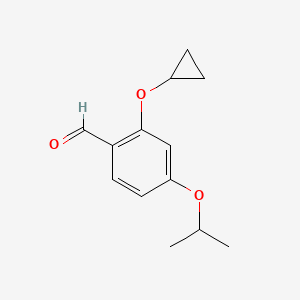
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
